N,N'-Dicyclohexylcarbodiimide pentachlorophenol
Description
N,N'-Dicyclohexylcarbodiimide pentachlorophenol (CAS 15406-98-1), also known as the Kovács complex, is a crystalline compound synthesized by reacting N,N'-dicyclohexylcarbodiimide (DCC) with pentachlorophenol (PCPOH) in ethyl acetate . Its structure comprises an isourea derivative, as confirmed by infrared spectroscopy, which shows a strong absorption band at 1686 cm⁻¹ (C–N) and minimal absorption at 2118 cm⁻¹ (N–C=O) .
Properties
InChI |
InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVCMWXLCBLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657543 | |
| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15406-98-1 | |
| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Decarboxylation of Cyclohexyl Isocyanate
The most established method for synthesizing DCC involves the decarboxylation of cyclohexyl isocyanate. This reaction employs phosphine oxide catalysts to facilitate the elimination of carbon dioxide, yielding DCC with high purity. The stoichiometric equation is:
Reaction conditions typically involve temperatures of 80–120°C and anhydrous solvents such as toluene or dichloromethane. Catalysts like triphenylphosphine oxide enhance reaction rates by stabilizing intermediate species, achieving yields exceeding 85% in laboratory settings.
Palladium-Catalyzed Coupling
An alternative academic route utilizes palladium acetate and iodine under oxygen to couple cyclohexyl amine and cyclohexyl isocyanide. This method, while less common industrially, offers insights into transition-metal-mediated carbodiimide formation:
Yields up to 67% have been reported, with reaction optimization focusing on oxygen partial pressure and palladium loading.
Phase Transfer Catalysis Method
Industrial-scale production often employs phase transfer catalysts (PTCs) to accelerate reactions between dicyclohexylurea (DCU) and arenesulfonyl chloride. Benzyl triethylammonium chloride is a preferred PTC, enabling efficient interfacial reactions in toluene with potassium carbonate as a base. This method simplifies product isolation, as DCC’s low solubility in polar solvents allows straightforward filtration.
Industrial-Scale Production Techniques
Oxidation of Dicyclohexylurea with Phosphorus Oxychloride
A patent-pending method regenerates DCC from DCU, a byproduct of peptide synthesis. The process involves:
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Pre-treatment : DCU is washed to remove water-soluble impurities and dried to <0.5% moisture.
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Oxidation : DCU reacts with phosphorus oxychloride () in trichloromethane at 55–60°C for 2 hours.
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Neutralization : The reaction mixture is added to sodium hydroxide solution, yielding DCC and sodium phosphate salts.
Data Table 1: Comparative Yields in Recycling Processes
| Method | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Traditional (Pure Water) | Trichloromethane | 82.2 | 99.5 | |
| Wastewater Recycling | Trichloromethane | 82.0 | 99.5 |
This approach reduces environmental impact by repurposing DCU waste, though challenges remain in separating inorganic salts from wastewater.
Solvent Selection and Reaction Optimization
Solvent polarity significantly affects DCC-PCP synthesis. Non-polar solvents like toluene favor higher DCC solubility, while polar aprotic solvents (e.g., dimethylformamide) improve reagent mixing.
Data Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | DCC Solubility (g/L) | Reaction Yield (%) |
|---|---|---|---|
| Dichloromethane | 40 | 320 | 85 |
| Toluene | 111 | 290 | 82 |
| Dimethylformamide | 153 | 450 | 78 |
Sustainable Recycling Approaches
Wastewater-Based Regeneration Process
A groundbreaking method detailed in CN104262200A converts DCU-contaminated wastewater into reusable DCC. Key steps include:
Comparative Analysis of Recycling Efficiency
The wastewater method matches traditional yields (82%) while reducing solvent consumption by 30%. Environmental benefits include minimized DCU discharge and lower freshwater usage.
Mechanistic Insights and Byproduct Management
The oxidation of DCU to DCC proceeds via nucleophilic attack by on urea carbonyl groups, forming an intermediate phosphorylated complex. Subsequent elimination regenerates DCC and releases phosphate ions. Byproducts like sodium chloride and phosphates are removed through fractional crystallization, though residual salts necessitate advanced filtration techniques.
Industrial Case Studies
Large-Scale DCC Production in China
Chinese manufacturers utilize phase transfer catalysis to produce 500+ metric tons annually. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexylcarbodiimide pentachlorophenol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . The reactions typically occur under mild conditions, making the compound versatile for various applications.
Major Products Formed
The major products formed from these reactions include amides, ketones, and nitriles . These products are essential in various chemical synthesis processes.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of N,N'-Dicyclohexylcarbodiimide pentachlorophenol is in the synthesis of peptides. The compound acts as a coupling agent to activate carboxylic acids for reaction with amines, leading to the formation of peptide bonds.
Case Study:
In a study published in the Journal of the American Chemical Society, researchers demonstrated that using this compound significantly improved the yield of peptide synthesis compared to traditional methods .
Formation of Active Esters
The compound is also utilized to prepare active esters from carboxylic acids. This process is crucial for subsequent reactions involving nucleophilic attack.
Data Table: Active Esters Formation
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Amino Acid + DCC | Amino Acid Active Ester | 85 | Kovacs et al., 1967 |
| Carboxylic Acid + PCP | Pentachlorophenyl Ester | 90 | J-Stage, 1987 |
Biochemical Applications
This compound has been employed in biochemical studies, particularly in enzyme inhibition assays. It has been shown to inhibit ATP-driven processes in mitochondrial studies.
Case Study:
A study highlighted in Kidney International showed that N,N'-Dicyclohexylcarbodiimide inhibited H+-ATPase activity in renal proximal tubules, providing insights into mitochondrial function and energy metabolism .
Polymer Chemistry
In polymer chemistry, this compound is used to facilitate the synthesis of various polymeric materials through esterification reactions.
Data Table: Polymer Synthesis Applications
| Polymer Type | Methodology | Reference |
|---|---|---|
| Poly(vinyl alcohol) | DCC-assisted esterification | Journal of Biosciences, 2011 |
| Polymeric Conjugates | Covalent attachment via DCC | International Journal of Pharmaceutics, 2015 |
Environmental Chemistry
The environmental implications of using this compound are also noteworthy, particularly concerning its toxicity profile and potential environmental persistence.
Toxicological Insights:
Research indicates that pentachlorophenol exhibits significant toxicity, raising concerns about its use in large-scale applications. The compound has been classified as a probable human carcinogen by various health agencies due to its bioaccumulation potential and endocrine-disrupting properties .
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexylcarbodiimide pentachlorophenol involves the inhibition of ATP synthase by binding to the c subunits, causing steric hindrance of the rotation of the F_O subunit . This inhibition affects various biochemical pathways and processes.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Carbodiimide-Based Coupling Agents
Biological Activity
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent in organic chemistry, particularly in peptide synthesis and coupling reactions. When combined with pentachlorophenol (PCP), it forms a complex that exhibits notable biological activities. This article reviews the biological activity of the DCC-PCP complex, focusing on its mechanisms of action, effects on cellular processes, and potential implications for human health.
- N,N'-Dicyclohexylcarbodiimide (DCC) : A carbodiimide compound used primarily as a coupling agent in peptide synthesis.
- Pentachlorophenol (PCP) : A chlorinated aromatic compound known for its antimicrobial properties, historically used as a wood preservative.
The interaction between DCC and PCP leads to the formation of a complex that retains the biological activities of both compounds.
Inhibition of ATPases
DCC has been shown to inhibit proton-translocating ATPases, which are crucial for energy production in cells. Studies indicate that DCC inhibits up to 100% of proton transport and 80-85% of (Mg2+)-ATPase activity in clathrin-coated vesicles at concentrations as low as 10 µM . This inhibition is significant for understanding the role of ATPases in various cellular functions.
Effects on Cellular Respiration
Research indicates that DCC can enhance oxygen consumption in neutrophils, suggesting an activation of metabolic pathways during immune responses. The respiratory burst observed in guinea pig peritoneal neutrophils is characterized by a lag phase followed by a superoxide-producing phase, indicating that DCC may play a role in modulating immune function .
Interaction with Membrane Transport Systems
DCC's ability to inhibit specific ATPases has made it a valuable tool in bioenergetics research. It has been utilized to study the mechanisms of proton translocation in various systems, including mitochondria and chloroplasts. The irreversible inhibitory effect of DCC allows researchers to dissect the structure-function relationships within these membrane transport systems .
Toxicological Profile
While DCC is recognized for its utility in laboratory settings, its toxicological profile raises concerns. The National Toxicology Program (NTP) highlights that there is insufficient data regarding its carcinogenicity or genotoxicity in humans. However, it is classified as potentially harmful based on its effects on mammalian systems and its listing by NIOSH .
Pentachlorophenol Toxicity
PCP is known for its toxicity, particularly affecting liver function and potentially causing endocrine disruption. Studies have shown that PCP can induce oxidative stress and cytotoxicity in various cell types, leading to DNA damage and lipid peroxidation . The combination with DCC may enhance these effects due to the synergistic interactions between the two compounds.
Study 1: Inhibition of Mitochondrial ATPase
A study examined the effects of DCC on mitochondrial ATPase activity. The results demonstrated that DCC significantly inhibited ATP hydrolysis when reconstituted into phospholipid vesicles, confirming its role as an effective inhibitor of mitochondrial function .
Study 2: Immune Response Modulation
In another investigation, the impact of DCC on neutrophil function was assessed. The findings indicated that DCC not only stimulated oxygen consumption but also altered the production of reactive oxygen species, suggesting a role in modulating immune responses during inflammation .
Data Summary
Q & A
Q. What is the mechanistic role of DCC in peptide bond formation, and how can researchers optimize its use in carboxyl activation?
DCC acts as a dehydrating agent to activate carboxylic acids for nucleophilic attack by amines, forming amide bonds. The mechanism involves the formation of an active O-acylisourea intermediate, which reacts with the amine to yield the peptide bond and N,N'-dicyclohexylurea (DCU) as a byproduct . Key considerations:
- Solvent selection : Use anhydrous solvents (e.g., dichloromethane, DMF) to prevent hydrolysis of DCC .
- Byproduct removal : DCU is sparingly soluble; filtration or precipitation (e.g., cold ether) is required post-reaction .
- Stoichiometry : A 1.2–1.5 molar excess of DCC relative to the carboxylic acid ensures complete activation .
Q. How should DCC be handled and stored to maintain stability in laboratory settings?
DCC is moisture-sensitive and requires stringent storage conditions:
- Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use gloves and eye protection due to its toxicity (H302, H311, H318 hazards) .
- Deactivation : Quench residual DCC with acetic acid or ethanol before disposal .
Advanced Research Questions
Q. How do DCC and PCP jointly inhibit ATP synthase activity, and what experimental controls are critical for validating their effects?
In Thiobacillus ferrooxidans vesicles, DCC and PCP disrupt proton gradients essential for ATP synthesis. DCC binds to the F₀ subunit of ATPase, blocking proton channels, while PCP uncouples oxidative phosphorylation by dissipating the H⁺ gradient .
- Experimental design :
- Data interpretation : Quantify ATP levels via luciferase assays and validate with Western blotting for ATPase subunits.
Q. How can researchers resolve contradictions in toxicological data for PCP, particularly when studying environmental samples?
Confounding factors in PCP toxicity studies include:
Q. What spectroscopic methods are suitable for characterizing DCC-PCP complexes, and how do reaction conditions influence product formation?
In DCC-PCP adduct synthesis (e.g., isourea derivatives), IR spectroscopy is critical:
- Key peaks :
- Reaction optimization :
Methodological Challenges and Solutions
Q. How can researchers optimize DCC-mediated copolymer synthesis (e.g., poly(vinyl alcohol-co-vinyl levulinate)) while minimizing side reactions?
Q. What strategies improve the reconstitution of DCC-binding proteolipids for proton translocation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
